Chloromethane-13C

Vue d'ensemble

Description

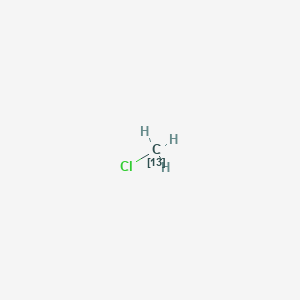

Chloromethane-13C (¹³CH₃Cl), a stable isotope-labeled analog of chloromethane, is a critical tool in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. With a molecular weight of 51.48 g/mol and CAS number 19961-13-8, it retains the chemical properties of natural chloromethane but exhibits distinct spectral characteristics due to the ¹³C isotope . Key physical properties include:

- Density: 0.933 g/mL at 25°C

- Melting Point: -97°C

- Boiling Point: -24.2°C at atmospheric pressure

- Vapor Pressure: 3796 mmHg at 20°C .

It is highly flammable and toxic, requiring storage in cool, dry conditions away from oxidizers and moisture . Its primary applications include isotopic tracing in organic synthesis, environmental fate studies, and as a reference standard in analytical chemistry .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la trifluridine implique plusieurs étapes clés :

Halogénation du ribose entièrement protégé par des hydroxyles : Cette étape implique l’halogénation du ribose entièrement protégé par des hydroxyles.

Condensation avec le 5-trifluorométhyl uracile : Le ribose halogéné est ensuite condensé avec le 5-trifluorométhyl uracile.

Déprotection : La 5-trifluorométhyl uridine intermédiaire est générée par déprotection du produit condensé.

Déshydratation, halogénation et réduction : Enfin, l’intermédiaire subit des réactions de déshydratation, d’halogénation et de réduction pour obtenir la trifluridine.

Méthodes de production industrielle

En production industrielle, la trifluridine est synthétisée en utilisant une méthode similaire, mais avec des optimisations pour la production à grande échelle. Par exemple, l’utilisation d’un catalyseur à base de résine acide au lieu d’un catalyseur acide de Lewis traditionnel améliore l’efficacité catalytique et réduit la pollution environnementale .

Analyse Des Réactions Chimiques

Types de réactions

La trifluridine subit diverses réactions chimiques, notamment :

Oxydation : La trifluridine peut être oxydée pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir la trifluridine en différentes formes réduites.

Substitution : La trifluridine peut subir des réactions de substitution, en particulier impliquant son groupe trifluorométhyle.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme l’ammoniac ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la trifluridine, tels que les dérivés de l’uracile substitués par un trifluorométhyle .

Applications de la recherche scientifique

La trifluridine a un large éventail d’applications de recherche scientifique :

Chimie : En chimie, la trifluridine est utilisée comme analogue de nucléoside dans diverses applications synthétiques et analytiques.

Biologie : En recherche biologique, la trifluridine est utilisée pour étudier les mécanismes de réplication et de réparation de l’ADN.

Médecine : La trifluridine est utilisée dans le traitement des infections virales, en particulier des infections à virus herpès simplex, et comme composant des thérapies anticancéreuses pour le cancer colorectal métastatique

Applications De Recherche Scientifique

Environmental Microbiology

Chloromethane-13C has been utilized to study the microbial degradation of chloromethane in various ecosystems. A notable study involved the use of stable isotope probing (SIP) to identify CH3Cl-degrading bacteria associated with living tree ferns (Cyathea australis). The findings revealed that methylotrophic bacteria, particularly from the genus Methylobacterium, play a crucial role in the degradation of CH3Cl in the phyllosphere (the aerial parts of plants) and rhizosphere (the root zone) .

Case Study: Tree Fern Ecosystems

- Objective: To characterize CH3Cl-degrading bacteria using SIP with 13C-labeled CH3Cl.

- Methodology: Incubation experiments were conducted over 19 days with monitoring of CH3Cl concentrations.

- Results: Significant degradation of CH3Cl was observed, with the identification of specific bacterial taxa involved in the process. The δ13C values indicated incorporation of 13C into microbial biomass, demonstrating the active role of microorganisms .

Atmospheric Chemistry

This compound is also employed in atmospheric chemistry studies to improve understanding of its global budget and degradation mechanisms. Research has focused on the kinetic isotope effects during CH3Cl reactions with hydroxyl radicals (OH) and chlorine atoms (Cl), which are critical for assessing its atmospheric lifespan.

Data Table: Kinetic Isotope Effects

These findings indicate that the isotope effects for CH3Cl reactions are significantly smaller than previously reported, suggesting a need for reevaluation of its atmospheric models .

Biodegradation Pathways

The application of this compound has extended to exploring alternative metabolic pathways for chloromethane degradation beyond the conventional cmu pathway. Research utilizing triple-element isotope analysis has provided insights into both biotic and abiotic processes affecting chloromethane stability in various environments .

Case Study: Alternative Metabolic Pathways

- Objective: To investigate metabolic pathways involved in CH3Cl degradation.

- Methodology: Triple-element isotope analysis was applied to study abiotic degradation processes.

- Findings: The study identified novel metabolic pathways contributing to chloromethane degradation, emphasizing the complexity of microbial interactions in different ecosystems .

Mécanisme D'action

La trifluridine exerce ses effets en s’incorporant à l’ADN et en interférant avec la synthèse de l’ADN. Il s’agit d’un analogue de nucléoside à base de thymidine qui est phosphorylé en triphosphate de trifluridine dans la cellule. Cette forme triphosphate est ensuite incorporée à l’ADN, conduisant à l’inhibition de la synthèse de l’ADN et de la prolifération cellulaire . Dans le cas de son activité antivirale, la trifluridine bloque la réplication de l’ADN viral en s’incorporant à l’ADN viral et en empêchant l’appariement de bases correct .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Analogues

Chloromethane-13C belongs to a family of halogenated methane derivatives and ¹³C-labeled compounds. Below is a comparative analysis with key analogues:

Table 1: Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL, 25°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | ¹³CH₃Cl | 51.48 | -24.2 | 0.933 | NMR spectroscopy, metabolic tracing |

| Dithis compound | ¹³CH₂Cl₂ | 85.93 | 40.1 | 1.326 | Solvent in isotopic labeling studies |

| Methyl Bromide-13C | ¹³CH₃Br | 95.95 | 3.6 | 1.732 | Pesticide research, environmental fate analysis |

| Methyl Fluoride-13C | ¹³CH₃F | 34.02 | -78.4 | 0.815 | Atmospheric chemistry studies |

| Chloroform-13C | ¹³CHCl₃ | 120.38 | 61.2 | 1.489 | Solvent in NMR, toxicity assays |

Sources :

Spectral and Analytical Differences

- Dithis compound shows a triplet in ¹³C NMR (δ ~54 ppm) due to coupling with two chlorine atoms .

- Mass Spectrometry : The molecular ion peak for this compound appears at m/z 51.48, contrasting with m/z 50.49 for natural chloromethane. This difference is critical for isotopic quantification in environmental samples .

Reactivity and Environmental Behavior

- Hydrolysis: this compound hydrolyzes slowly in water, forming methanol-13C and HCl. In contrast, Dithis compound undergoes faster hydrolysis due to increased polarity .

- Atmospheric Lifetimes: this compound has an atmospheric lifetime of ~1 year, similar to its non-labeled counterpart. However, Methyl Bromide-13C exhibits a longer lifetime (~2 years) due to stronger C-Br bond stability .

Sources :

Activité Biologique

Chloromethane-13C (CH3Cl-13C) is a stable isotope-labeled compound that has garnered interest in various fields, particularly in environmental science and microbiology. This article delves into its biological activity, focusing on its metabolic pathways, ecological impact, and implications for microbial communities.

Chloromethane, a simple alkyl halide, is naturally produced in the environment, primarily through biological processes in certain plants and microbial communities. The introduction of the 13C isotope allows for enhanced tracking of its metabolic pathways in biological systems.

Metabolic Pathways

-

Microbial Degradation :

- Certain bacteria can utilize chloromethane as a carbon source. For instance, studies have shown that members of the Alphaproteobacteria and Actinobacteria phyla exhibit significant chloromethane degradation capabilities when supplemented with methanol (CH3OH) as an additional substrate .

- A notable organism, Methylobacterium extorquens, although well-studied for its chloromethane degradation, was not found to be involved in certain soil sink activities, indicating a diverse microbial community responsible for this process .

-

Stable Isotope Labeling :

- The use of CH3Cl-13C in experiments allows researchers to trace the incorporation of carbon into microbial biomass and metabolites. This technique has revealed that chloromethane can be metabolized through pathways involving methanol and other one-carbon compounds, enhancing our understanding of microbial ecology in forest soils .

Ecological Impact

Chloromethane plays a crucial role in the global carbon cycle, particularly in forest ecosystems where it is produced and consumed by various microbial communities. Its degradation contributes to the removal of reactive chlorine species from the atmosphere, thus influencing atmospheric chemistry.

Table 1: Sources and Sinks of Chloromethane

| Source/Sink | Description | Estimated Contribution |

|---|---|---|

| Natural Production | Emitted by tropical rainforests | 400-1100 Gg/year |

| Microbial Degradation | Bacterial consumption in soils | Significant sink |

| Atmospheric Reaction | Reacts with hydroxyl radicals (OH) | Major loss pathway |

Case Studies and Research Findings

-

Microcosm Experiments :

- In laboratory settings, microcosms were created to study the degradation rates of chloromethane in soil. These studies employed stable isotope probing (SIP) techniques to monitor changes in microbial community composition and activity over time .

- Results indicated that the presence of methanol significantly increased the chloromethane consumption rate, suggesting a competitive advantage for methylotrophic bacteria that can utilize multiple one-carbon substrates .

- Field Studies :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chloromethane-<sup>13</sup>C to ensure isotopic purity in laboratory settings?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, precursor ratios). Isotopic purity can be validated using <sup>13</sup>C-NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) with isotope-specific fragmentation patterns. Experimental design tools like response surface methodology (RSM) in software such as Design Expert can model and refine synthesis parameters to minimize isotopic dilution .

Q. What analytical techniques are most reliable for quantifying Chloromethane-<sup>13</sup>C in environmental samples?

Methodological Answer: Gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) is preferred for high-precision isotopic quantification. Calibration curves using certified <sup>13</sup>C standards and internal standards (e.g., deuterated analogs) mitigate matrix effects. Method validation should include spike-recovery experiments and inter-laboratory comparisons to ensure reproducibility .

Q. How does isotopic labeling with <sup>13</sup>C affect the thermodynamic properties of Chloromethane in reaction studies?

Methodological Answer: Isotopic substitution alters vibrational frequencies, impacting enthalpy and entropy calculations. Researchers should perform comparative studies using both <sup>12</sup>C and <sup>13</sup>C-labeled compounds, with data analyzed via computational chemistry tools (e.g., Gaussian software for thermodynamic modeling). Statistical significance of isotopic effects can be tested using paired t-tests across replicate experiments .

Advanced Research Questions

Q. How can Chloromethane-<sup>13</sup>C be used as a tracer to elucidate reaction mechanisms in heterogeneous catalysis?

Methodological Answer: In catalytic studies, pulse-chase experiments with <sup>13</sup>C-labeled Chloromethane allow tracking of intermediate species via in situ infrared (IR) or Raman spectroscopy. Isotopic labeling combined with kinetic isotope effect (KIE) analysis distinguishes between associative and dissociative pathways. Contradictory KIE values should be resolved using density functional theory (DFT) simulations to model transition states .

Q. What strategies resolve contradictions in isotopic fractionation data for Chloromethane-<sup>13</sup>C across different environmental matrices?

Methodological Answer: Discrepancies often arise from matrix-specific interactions (e.g., adsorption on soil vs. dissolution in water). Researchers should employ replicated analysis with controlled variables (pH, organic content) and apply multivariate statistics (PCA or ANOVA) to isolate confounding factors. Cross-validation with stable isotope probing (SIP) in microcosm studies can confirm mechanistic hypotheses .

Q. How can computational models integrate experimental data on Chloromethane-<sup>13</sup>C to predict atmospheric degradation pathways?

Methodological Answer: Combine quantum mechanical calculations (e.g., M06-2X/cc-pVTZ level for reaction barriers) with experimental kinetic data to refine atmospheric chemistry models. Sensitivity analysis identifies dominant degradation pathways (e.g., OH-radical vs. Cl-atom oxidation). Collaborative platforms like ResearchGate enable access to shared datasets and peer validation of model parameters .

Propriétés

IUPAC Name |

chloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583926 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19961-13-8 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19961-13-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.